molecular formula C7H7BrN2O B1404326 2-(Bromomethyl)pyridine-3-carboxamide CAS No. 1823943-19-6

2-(Bromomethyl)pyridine-3-carboxamide

Cat. No. B1404326
M. Wt: 215.05 g/mol
InChI Key: LQVLPOWIFAVDOB-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 . It belongs to the categories of Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, Amides, and Alkyl Halides .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)pyridine-3-carboxamide” can be represented by the SMILES string: NC(=O)C1=CC=CN=C1CBr . This indicates that the compound contains a carboxamide group (NC=O) attached to a pyridine ring, with a bromomethyl group (CBr) also attached to the pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Bromomethyl)pyridine-3-carboxamide” are not available, bromomethyl groups are known to participate in various chemical reactions. For example, “2-(Bromomethyl)pyridine hydrobromide” participates in the synthesis of a colorimetric and fluorescence chemosensor .


Physical And Chemical Properties Analysis

“2-(Bromomethyl)pyridine-3-carboxamide” is a stable compound under normal conditions but is sensitive to heat and moisture . It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents .

Safety And Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

While specific future directions for “2-(Bromomethyl)pyridine-3-carboxamide” are not available, bromomethyl compounds and carboxamide derivatives are areas of active research. For instance, catalytic protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to bromomethyl compounds . Additionally, carboxamide derivatives have been studied for their potential as enzyme inhibitors and anticancer agents .

properties

IUPAC Name

2-(bromomethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-6-5(7(9)11)2-1-3-10-6/h1-3H,4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVLPOWIFAVDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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